Imidazo[1,2-a]pyrimidin-7(8h)-one

kinase inhibitor p38 MAP kinase CDK2

Imidazo[1,2-a]pyrimidin-7(8H)-one (CAS 55662-33-4) is a fused bicyclic heterocycle with the molecular formula C₆H₅N₃O and molecular weight 135.12 g·mol⁻¹, comprising an imidazole ring annulated to a pyrimidin-7-one. The scaffold serves as a recognized bioisostere of purine bases (adenine/guanine), enabling it to engage with ATP-binding pockets of kinases and other purine-recognizing proteins.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 55662-33-4
Cat. No. B3271909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrimidin-7(8h)-one
CAS55662-33-4
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1C=NC2=NC(=O)C=CN21
InChIInChI=1S/C6H5N3O/c10-5-1-3-9-4-2-7-6(9)8-5/h1-3H,4H2
InChIKeyHHFXCLGLEUHEDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyrimidin-7(8H)-one (CAS 55662-33-4) — A Purine Bioisosteric Scaffold for Kinase-Focused Drug Discovery and Chemical Biology


Imidazo[1,2-a]pyrimidin-7(8H)-one (CAS 55662-33-4) is a fused bicyclic heterocycle with the molecular formula C₆H₅N₃O and molecular weight 135.12 g·mol⁻¹, comprising an imidazole ring annulated to a pyrimidin-7-one [1]. The scaffold serves as a recognized bioisostere of purine bases (adenine/guanine), enabling it to engage with ATP-binding pockets of kinases and other purine-recognizing proteins [2]. Its unsubstituted core offers multiple sites for structural diversification at positions 2, 3, 5, and 6, making it a versatile starting point for medicinal chemistry campaigns targeting kinases, phosphodiesterases, GABAA receptors, and antimicrobial enzymes [3].

Why Imidazo[1,2-a]pyrimidin-7(8H)-one Cannot Be Arbitrarily Replaced by Imidazo[1,2-c]pyrimidin-5-one or Other Fused Heterocycles in Research Programs


The position of the bridgehead nitrogen and the carbonyl group dictates fundamentally divergent target engagement profiles. The imidazo[1,2-a]pyrimidin-7-one system directs pharmacological activity toward p38 MAP kinase (IC₅₀ ~200 nM range reported in patent literature) and GABAA receptor benzodiazepine-binding sites with α3/α1 selectivity [1], whereas the regioisomeric imidazo[1,2-c]pyrimidin-5-one scaffold preferentially inhibits cyclin-dependent kinase 2 (CDK2) with single-digit micromolar IC₅₀ values [2]. Additionally, the unsubstituted imidazo[1,2-a]pyrimidine core is rapidly metabolized by aldehyde oxidase (AO), a metabolic liability not shared by purine or pyrazolopyrimidine alternatives, which must be explicitly addressed during lead optimization [3]. Substituting this scaffold without considering the regioisomeric arrangement of nitrogen atoms, the carbonyl position, and the AO susceptibility risks losing target potency, altering selectivity profiles, or introducing unpredictable pharmacokinetic behavior.

Quantitative Differentiation Evidence: Imidazo[1,2-a]pyrimidin-7(8H)-one Against Its Closest Scaffold Comparators


Regioisomeric Scaffold Differentiation: Divergent Kinase Targeting of Imidazo[1,2-a]pyrimidin-7-one vs. Imidazo[1,2-c]pyrimidin-5-one

The [1,2-a] regioisomer (imidazo[1,2-a]pyrimidin-7-one scaffold) demonstrates pharmacological activity directed toward p38 MAP kinase with reported IC₅₀ values in the ~200 nM range in cellular TNF-α suppression assays [1], and toward GABAA receptors with functional selectivity for the α3 subtype over α1 [2]. In contrast, the regioisomeric [1,2-c] scaffold (imidazo[1,2-c]pyrimidin-5-one) shows no reported p38 or GABAA activity but instead inhibits cyclin-dependent kinase 2 (CDK2) with single-digit micromolar IC₅₀ values (e.g., 2–10 µM range for 8-substituted derivatives) [3]. The bridgehead nitrogen position and carbonyl placement determine which kinase or receptor pocket is accessible.

kinase inhibitor p38 MAP kinase CDK2 regioisomeric scaffold

Aldehyde Oxidase Metabolic Lability: A Liability Unique to the Imidazo[1,2-a]pyrimidine Core vs. Purine and Pyrazolo[1,5-a]pyrimidine Scaffolds

The imidazo[1,2-a]pyrimidine ring system is rapidly oxidized by human aldehyde oxidase (AO), a cytosolic enzyme highly expressed in human liver. Linton et al. (2011) demonstrated that the unsubstituted imidazo[1,2-a]pyrimidine-3-carboxamide core undergoes extensive AO-mediated metabolism in human liver S9 fractions, presenting a critical liability for in vivo pharmacokinetics [1]. This metabolic pathway is not observed for purine scaffolds (adenine/guanine) or pyrazolo[1,5-a]pyrimidine cores, which lack the specific electronic and steric features that make the imidazo[1,2-a]pyrimidine a substrate for AO [2]. The study further showed that blocking the AO oxidation site or altering the heterocycle to a pyridine analog reduced metabolism by >90%.

aldehyde oxidase metabolic stability drug metabolism scaffold liability

PDE10A Inhibitory Potency: Imidazo[1,2-a]pyrimidine Derivatives Achieve Comparable Activity to Clinical-Stage Candidates

The imidazo[1,2-a]pyrimidine-based PDE10A inhibitor CPL500036 exhibits an IC₅₀ of 1 nM against PDE10A, placing it within the same potency range as the most extensively studied PDE10A clinical candidates: MP-10 (IC₅₀ = 0.18 nM), TP-10 (IC₅₀ = 0.3 nM), and TAK-063 (IC₅₀ = 0.3 nM) [1]. This demonstrates that appropriately substituted imidazo[1,2-a]pyrimidine derivatives can achieve single-digit nanomolar potency against this CNS target, comparable to other chemotypes in advanced development. Additionally, these compounds show moderate anti-acetylcholinesterase (AChE) activity and synergistic anti-butyrylcholinesterase (BuChE) effects when combined with donepezil, improving the donepezil IC₅₀ value against BuChE [2].

PDE10A phosphodiesterase inhibitor neuroscience CPL500036

Cytotoxic Selectivity in Breast Cancer: Imidazo[1,2-a]pyrimidine Derivatives Show 1.6–2.0-Fold Selective Inhibition of Cancer Cells over Healthy Cells

Imidazo[1,2-a]pyrimidine derivatives bearing imine groups (compounds 3d and 4d) demonstrated significant antiproliferative activity against breast cancer cell lines. Compound 3d inhibited MCF-7 cells with an IC₅₀ of 43.4 µM and MDA-MB-231 cells with an IC₅₀ of 35.9 µM, while compound 4d showed IC₅₀ values of 39.0 µM and 35.1 µM, respectively [1]. Critically, compound 3d exhibited 1.6-fold selectivity for MCF-7 over healthy HUVEC cells and 2.0-fold selectivity for MDA-MB-231 over HUVEC cells, indicating preferential toxicity toward malignant cells rather than general cytotoxicity [1]. Compound 4d induced apoptosis via moderate upregulation of the Bax/Bcl-2 gene ratio, confirming a mechanism-based anticancer effect [1].

breast cancer cytotoxicity MCF-7 MDA-MB-231 anticancer

Antifungal Target Engagement: Imidazo[1,2-a]pyrimidine Derivatives Dock to CYP51 with Affinities Ranging from −7.7 to −8.8 kcal/mol, Differentiating Active vs. Inactive Congeners

Molecular docking studies against the Candida albicans CYP51 enzyme revealed that tetrahydroimidazo[1,2-a]pyrimidine derivatives 4a–e exhibit binding free energies ranging from −7.7 to −8.8 kcal/mol, positioning the core heterocyclic nitrogen atom to coordinate with the heme iron in the CYP51 active site [1]. In contrast, compound 5e from the same series showed a significantly weaker binding affinity of −5.4 kcal/mol, a >2.3 kcal/mol difference that predicts substantially lower antifungal activity [1]. These docking results were compared with voriconazole binding pose, confirming that the imidazo[1,2-a]pyrimidine core can adopt the requisite orientation for CYP51 inhibition, though in vitro MIC data would be needed for full potency ranking [1].

antifungal CYP51 molecular docking Candida albicans

Evidence-Backed Application Scenarios for Imidazo[1,2-a]pyrimidin-7(8H)-one (CAS 55662-33-4) in Drug Discovery and Chemical Biology


p38 MAP Kinase Inhibitor Lead Generation with Predefined Regioisomeric Target Selectivity

Programs targeting p38 MAP kinase for inflammatory disease should select the imidazo[1,2-a]pyrimidin-7-one scaffold rather than the [1,2-c] regioisomer, as the [1,2-a] fusion pattern is validated for p38 inhibition at IC₅₀ ~200 nM while the [1,2-c] scaffold is inactive against this kinase [1]. The scaffold provides multiple derivatization handles (positions 2, 3, 5, 6) for SAR exploration while maintaining the critical bridgehead nitrogen geometry required for ATP-pocket engagement.

CNS Phosphodiesterase 10A (PDE10A) Inhibitor Development

For PDE10A-targeted CNS drug discovery, the imidazo[1,2-a]pyrimidine scaffold delivers nanomolar enzyme inhibition (IC₅₀ = 1 nM for optimized derivative CPL500036), competitive with clinical candidates MP-10 (0.18 nM) and TP-10 (0.3 nM) [2]. The scaffold's purine bioisosteric character facilitates blood-brain barrier penetration design, and the availability of PDE10A co-crystal structures enables structure-based optimization for selectivity over other PDE isoforms.

Selective Anticancer Agent Design with Favorable Cancer-to-Healthy Cell Discrimination

The scaffold enables the design of derivatives exhibiting 1.6–2.0-fold selectivity for breast cancer cells (MCF-7, MDA-MB-231) over healthy HUVEC cells, as demonstrated by imine-bearing derivatives 3d and 4d with IC₅₀ values of 35–43 µM [3]. This selectivity window, achieved through apoptosis induction via Bax/Bcl-2 modulation rather than non-specific cytotoxicity, makes the scaffold suitable for targeted anticancer hit-to-lead programs where sparing normal tissue is a primary requirement.

Antifungal CYP51 Inhibitor Optimization with Computationally Guided SAR

For antifungal drug discovery targeting lanosterol 14α-demethylase (CYP51), the imidazo[1,2-a]pyrimidine scaffold provides a synthetically accessible core with docking-validated heme-iron coordination geometry. Derivatives 4a–e achieve CYP51 binding free energies of −7.7 to −8.8 kcal/mol, while structurally similar but inactive congener 5e shows −5.4 kcal/mol, offering a clear SAR differentiation threshold (>2.3 kcal/mol) for prioritizing synthesis candidates [4]. The scaffold's synthetic tractability via the Chichibabin reaction enables rapid library generation for iterative docking-guided optimization.

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